
Sulfo-Cy3-PEG2-TCO (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cy3-PEG2-TCO (disodium) is a derivative of Cy3 (Cyanine3) dye that contains sulfonate and trans-cyclooctene (TCO) groups. This compound is known for its high specificity in click chemistry reactions, particularly with tetrazine functional groups, forming covalent bonds. It is widely used in biological research for tracking biomolecules such as antibodies and proteins due to its fluorescent properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3-PEG2-TCO (disodium) involves the conjugation of Cy3 dye with polyethylene glycol (PEG2) and TCO. The process typically includes the following steps:
Activation of Cy3 Dye: The Cy3 dye is activated using a suitable activating agent.
PEGylation: The activated Cy3 dye is then conjugated with PEG2 to enhance its solubility and biocompatibility.
TCO Conjugation: Finally, the PEGylated Cy3 dye is reacted with TCO to form the final product
Industrial Production Methods
Industrial production of Sulfo-Cy3-PEG2-TCO (disodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cy3-PEG2-TCO (disodium) primarily undergoes click chemistry reactions, specifically with tetrazine functional groups. This reaction is highly specific and forms stable covalent bonds. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Reagents: Tetrazine-functionalized molecules.
Conditions: Aqueous or organic solvents, room temperature or slightly elevated temperatures.
Major Products
The major product formed from the reaction of Sulfo-Cy3-PEG2-TCO (disodium) with tetrazine is a covalently bonded complex that retains the fluorescent properties of the Cy3 dye .
Applications De Recherche Scientifique
Sulfo-Cy3-PEG2-TCO (disodium) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for labeling and tracking molecules.
Biology: Employed in fluorescence imaging to track the location and dynamics of biomolecules such as proteins and antibodies.
Medicine: Utilized in diagnostic assays and therapeutic research for its ability to label and track specific biomolecules.
Industry: Applied in the development of biosensors and diagnostic tools
Mécanisme D'action
The mechanism of action of Sulfo-Cy3-PEG2-TCO (disodium) involves its TCO group reacting with tetrazine functional groups in a highly specific click chemistry reaction. This reaction forms a stable covalent bond, allowing the compound to be covalently attached to biomolecules. The fluorescent properties of the Cy3 dye enable the tracking and imaging of these biomolecules in various biological samples .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfo-Cy3-PEG4-TCO
- Sulfo-Cy5-PEG2-TCO
- Sulfo-Cy7-PEG2-TCO
Uniqueness
Sulfo-Cy3-PEG2-TCO (disodium) is unique due to its specific combination of Cy3 dye, PEG2, and TCO. This combination provides high solubility, biocompatibility, and specificity in click chemistry reactions, making it highly effective for biological imaging and tracking applications .
Propriétés
Formule moléculaire |
C47H64N4Na2O14S3 |
|---|---|
Poids moléculaire |
1051.2 g/mol |
Nom IUPAC |
disodium;(2E)-1-[6-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C47H66N4O14S3.2Na/c1-46(2)38-33-36(67(57,58)59)20-22-40(38)50(26-12-8-11-19-44(52)48-24-28-63-30-31-64-29-25-49-45(53)65-35-15-9-6-5-7-10-16-35)42(46)17-13-18-43-47(3,4)39-34-37(68(60,61)62)21-23-41(39)51(43)27-14-32-66(54,55)56;;/h5-6,13,17-18,20-23,33-35H,7-12,14-16,19,24-32H2,1-4H3,(H4-,48,49,52,53,54,55,56,57,58,59,60,61,62);;/q;2*+1/p-2/b6-5-;; |
Clé InChI |
QFCYIVIBRZKPKP-XNOMRPDFSA-L |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCC/C=C\CC5)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


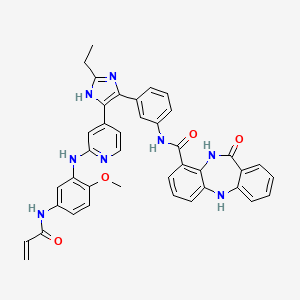

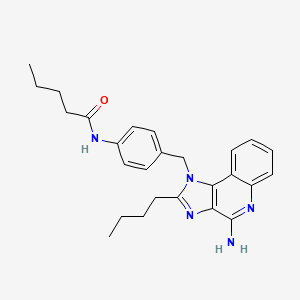
![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
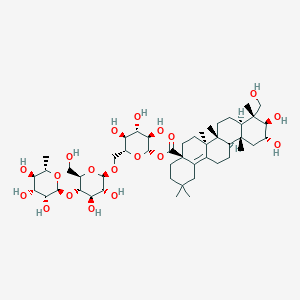

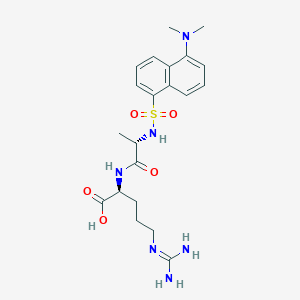
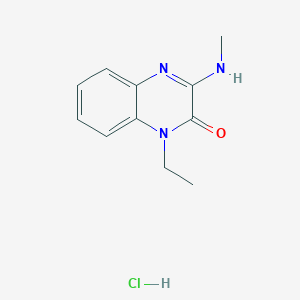
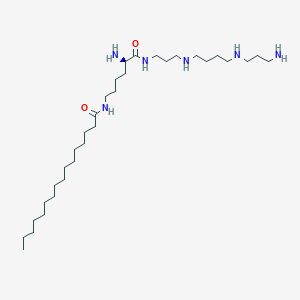


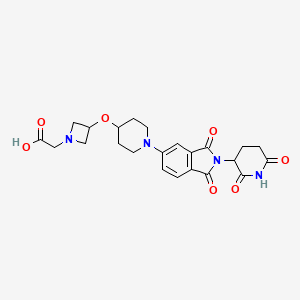
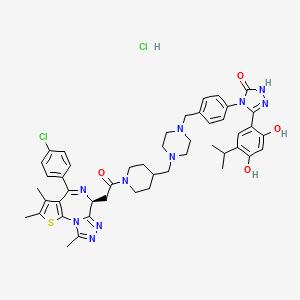
![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)
